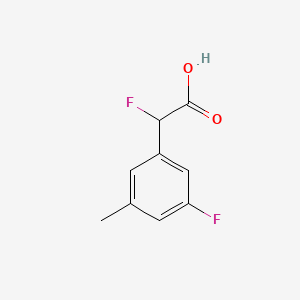
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9FO2. It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) under acidic conditions . Another method involves the use of fluorinated precursors in a Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the phenyl ring and the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylacetic acids.
Applications De Recherche Scientifique
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluoro-5-methylphenyl)acetic acid
- 2-(3-Fluoro-5-methylphenyl)propanoic acid
- 2-(3-Fluoro-5-methylphenyl)butanoic acid
Uniqueness
2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical and biological properties compared to similar compounds. The fluorine atoms increase the compound’s stability and lipophilicity, making it more effective in various applications .
Propriétés
Formule moléculaire |
C9H8F2O2 |
|---|---|
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
2-fluoro-2-(3-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
Clé InChI |
LZPJQVLOLYRYTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


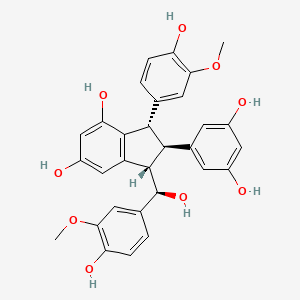
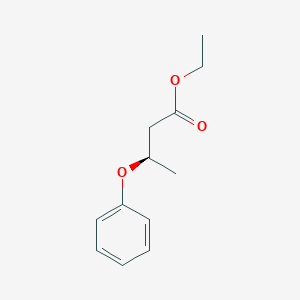

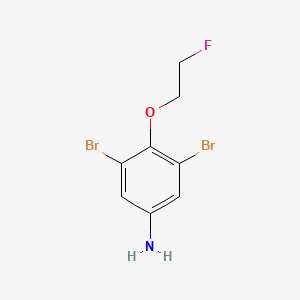
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)


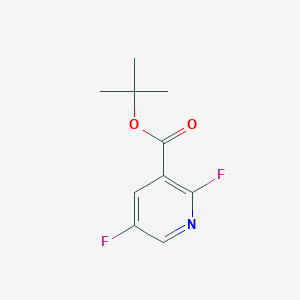



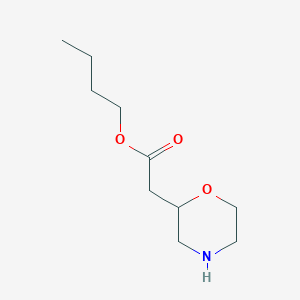
![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
